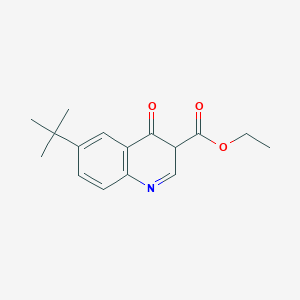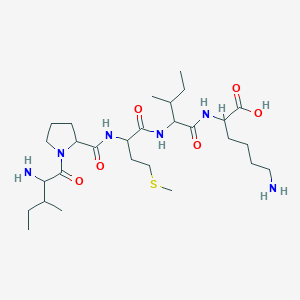
H-DL-xiIle-DL-Pro-DL-Met-DL-xiIle-DL-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Bax inhibitor peptide, negative control, is a synthetic peptide used in scientific research to study the inhibition of Bax-mediated apoptosis. Bax is a pro-apoptotic protein that promotes cell death by permeabilizing the mitochondrial membrane. The negative control peptide is designed to be cell-permeable but does not inhibit Bax-mediated apoptosis, serving as a control in experiments to validate the specificity of Bax inhibitor peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The Bax inhibitor peptide, negative control, is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for the Bax inhibitor peptide, negative control, is H-Ile-Pro-Met-Ile-Lys-OH. The synthesis typically involves the following steps:
Resin Loading: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The temporary protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of the Bax inhibitor peptide, negative control, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels, typically greater than 95%.
Analyse Chemischer Reaktionen
Types of Reactions
The Bax inhibitor peptide, negative control, primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions such as oxidation, reduction, or substitution under normal conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) or N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) are commonly used to activate carboxyl groups for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups from amino acids.
Cleavage Reagents: A mixture of TFA, water, and scavengers such as triisopropylsilane (TIS) is used to cleave the peptide from the resin.
Major Products
The major product of the synthesis is the Bax inhibitor peptide, negative control, with the sequence H-Ile-Pro-Met-Ile-Lys-OH. The peptide is typically obtained as a white lyophilized solid.
Wissenschaftliche Forschungsanwendungen
The Bax inhibitor peptide, negative control, is used in various scientific research applications, including:
Apoptosis Studies: It serves as a control to validate the specificity of Bax inhibitor peptides in experiments studying Bax-mediated apoptosis.
Cell Death Mechanisms: Researchers use it to understand the mechanisms of cell death and the role of Bax in apoptosis.
Drug Development: It is used in the development of therapeutic agents targeting Bax-mediated apoptosis in diseases such as cancer and neurodegenerative disorders.
Wirkmechanismus
The Bax inhibitor peptide, negative control, does not inhibit Bax-mediated apoptosis. It is designed to be cell-permeable but lacks the functional groups necessary to interact with Bax and prevent its pro-apoptotic activity. This makes it an ideal control in experiments to ensure that observed effects are due to specific Bax inhibition rather than non-specific interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bax inhibitor peptide V5: A functional Bax inhibitor peptide that inhibits Bax-mediated apoptosis.
Bcl-2 Family Inhibitors: Compounds that inhibit other members of the Bcl-2 family, such as Bcl-2 and Bcl-xL, which are anti-apoptotic proteins.
Uniqueness
The Bax inhibitor peptide, negative control, is unique in its role as a control peptide. Unlike functional Bax inhibitors, it does not prevent Bax-mediated apoptosis, making it essential for validating the specificity of experimental results. This ensures that the observed effects are due to specific inhibition of Bax rather than off-target effects.
Eigenschaften
IUPAC Name |
6-amino-2-[[2-[[2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N6O6S/c1-6-17(3)22(30)27(38)34-15-10-12-21(34)25(36)31-19(13-16-41-5)24(35)33-23(18(4)7-2)26(37)32-20(28(39)40)11-8-9-14-29/h17-23H,6-16,29-30H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWAAYKVABJBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
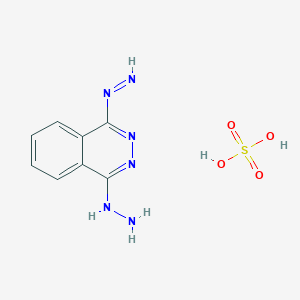

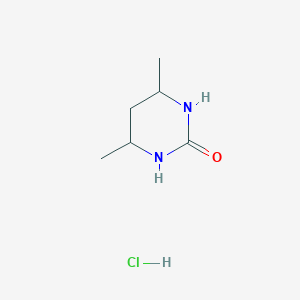

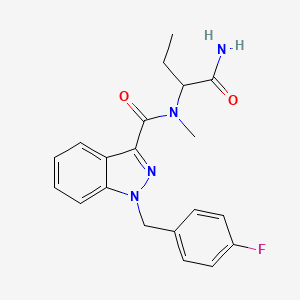
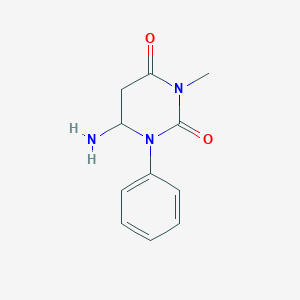
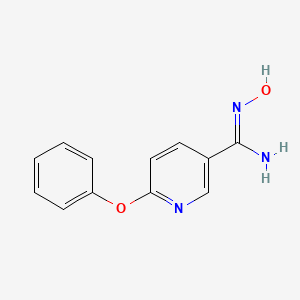
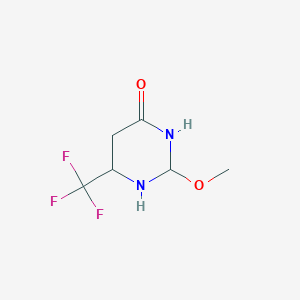
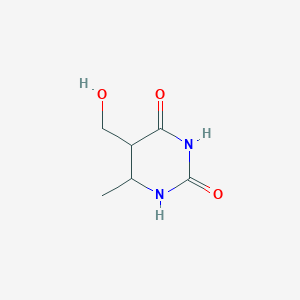
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide](/img/structure/B12358746.png)
